Butyldiphenylphosphine

Description

Significance of Organophosphorus Compounds in Catalysis and Synthesis

Organophosphorus compounds, a class of organic molecules containing phosphorus, are fundamental to numerous areas of modern chemistry. wikipedia.org Their applications are extensive, ranging from medicinal and agricultural chemistry to materials science and organic synthesis. frontiersin.org In the realm of synthesis, they are famously used as reagents in cornerstone reactions like the Wittig reaction, the Horner–Wadsworth–Emmons reaction, and the Mitsunobu reaction. wikipedia.orgacs.org These methods are pivotal for creating complex molecules, including alkenes and other functionalized products. frontiersin.org

Beyond their role as reagents, organophosphorus compounds, particularly phosphines, are critically important as ligands in homogeneous catalysis. wikipedia.orgfrontiersin.org They bind to transition metals, forming complexes that catalyze a vast array of chemical transformations. cardiff.ac.uk The electronic and steric properties of these ligands can be finely tuned, which allows for precise control over the reactivity and selectivity of the metal catalyst. rsc.org This tunability has been a driving force behind many recent advances in transition metal catalysis. rsc.org Furthermore, organophosphorus compounds have been developed as organocatalysts themselves, facilitating reactions like the Morita–Baylis–Hillman reaction and playing a role in the burgeoning field of asymmetric organocatalysis for producing optically active compounds. wikipedia.orgacs.orgnih.gov

Role of Tertiary Phosphines as Ancillary Ligands in Transition Metal Chemistry

Among the diverse family of organophosphorus compounds, tertiary phosphines (PR₃) are one of the most significant classes of ancillary ligands in transition metal chemistry. cardiff.ac.ukdalalinstitute.com These L-type, two-electron donor ligands are prized for their ability to modify the chemical environment of a metal center, thereby influencing its catalytic activity. dalalinstitute.comlibretexts.org A key advantage of tertiary phosphines is the ease with which their steric bulk and electronic properties can be systematically altered by simply changing the three organic substituents (R groups) attached to the phosphorus atom. rsc.orgdalalinstitute.com This allows for the creation of a vast library of ligands with tailored characteristics.

Tertiary phosphines form stable complexes with transition metals in various oxidation states and tend to confer good solubility in organic solvents, making them highly suitable for homogeneous catalysis. dalalinstitute.com They act as "innocent" ligands, meaning they stabilize the metal center and modulate its properties without typically participating directly in the catalytic reaction. libretexts.org This stabilization is crucial for the catalyst's robustness. rsc.org The binding of phosphines to a metal can strengthen the C-H bonds within the ligand itself, making it more resistant to degradation under harsh reaction conditions. rsc.org Their versatility has made them indispensable in the development of catalysts for a wide range of synthetically important reactions. cardiff.ac.uk

Overview of Butyldiphenylphosphine's Position in the Phosphine (B1218219) Ligand Landscape

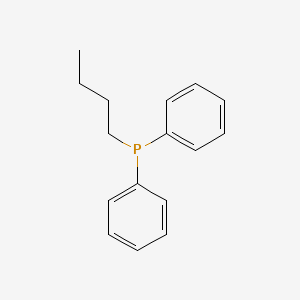

This compound is a tertiary phosphine that holds a specific and valuable position within the extensive family of phosphine ligands. ontosight.aiontosight.ai Its structure consists of a central phosphorus atom bonded to two phenyl groups and one butyl group. nih.gov This combination of one alkyl group and two aryl groups provides a distinct balance of steric and electronic properties that influences the reactivity and selectivity of metal catalysts. ontosight.ai

Classified as a monodentate P-donor ligand, this compound is frequently employed in organometallic chemistry and homogeneous catalysis. sigmaaldrich.comresearchgate.net It is a common choice for various transition metal-catalyzed reactions, particularly those involving palladium, ruthenium, and nickel. ontosight.aisigmaaldrich.comresearchgate.net Research has demonstrated its effectiveness as a ligand in numerous cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. ontosight.aisigmaaldrich.com Specific examples include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. sigmaaldrich.comsigmaaldrich.com Beyond cross-coupling, it is used in catalytic processes such as hydroformylation, hydrogenation, and carbonylation reactions. sigmaaldrich.comgoogle.com The compound is air-sensitive and is typically handled under an inert atmosphere to maintain its integrity. ontosight.aiontosight.ai

| Property | Value |

| IUPAC Name | butyl(diphenyl)phosphane nih.gov |

| Molecular Formula | C₁₆H₁₉P nih.gov |

| CAS Number | 6372-41-4 (for n-butyldiphenylphosphine) nih.gov |

| Molecular Weight | 242.29 g/mol nih.gov |

| Appearance | Pale yellow oil publish.csiro.au |

| Boiling Point | 144-146 °C at 2 mmHg sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 52-57 °C (for tert-butyldiphenylphosphine) sigmaaldrich.comsigmaaldrich.com |

| Reaction Type | Metal Center | Description |

| Cross-Coupling Reactions | Palladium | Used in Suzuki-Miyaura, Heck, Hiyama, Negishi, Sonogashira, and Stille couplings. sigmaaldrich.comsigmaaldrich.com |

| Buchwald-Hartwig Amination | Palladium | Facilitates the formation of carbon-nitrogen bonds. sigmaaldrich.comsigmaaldrich.com |

| Carbocyanation | Nickel | Employed in the nickel/Lewis acid-catalyzed carbocyanation of alkynes. sigmaaldrich.comchemicalbook.com |

| Hydrocarboxylation | Palladium | Used in the conversion of acetylene (B1199291) and carbon monoxide to acrylic acid. sigmaaldrich.comchemicalbook.com |

| Transfer Hydrogenation | Ruthenium | Acts as a ligand in the Ru-catalyzed transfer hydrogenation of allenes with aldehydes. sigmaaldrich.comchemicalbook.com |

| Hydroformylation | Rhodium | Serves as a ligand in the hydroformylation of olefins to produce aldehydes. google.com |

Structure

3D Structure

Properties

CAS No. |

6372-41-4 |

|---|---|

Molecular Formula |

C16H19P |

Molecular Weight |

242.29 g/mol |

IUPAC Name |

butyl(diphenyl)phosphane |

InChI |

InChI=1S/C16H19P/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |

InChI Key |

WXMZPPIDLJRXNK-UHFFFAOYSA-N |

SMILES |

CCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |

Other CAS No. |

6372-41-4 |

Origin of Product |

United States |

Synthetic Methodologies for Butyldiphenylphosphine and Its Derivatives

Conventional Synthetic Approaches to Butyldiphenylphosphine

Traditional methods for synthesizing this compound have historically relied on foundational reactions in organophosphorus chemistry, primarily involving highly reactive phosphorus sources and nucleophilic substitution reactions.

Reactions Involving White Phosphorus and Organometallic Reagents

The direct functionalization of elemental white phosphorus (P₄) represents a fundamental approach to constructing organophosphorus compounds. One of the early methods involves the reaction of white phosphorus with organometallic reagents, such as organolithium compounds. For instance, the reaction of white phosphorus with phenyllithium, followed by the addition of an alkyl halide like butyl chloride, can yield a mixture of tertiary phosphines, including this compound. iupac.org This process, while direct, often results in a mixture of products, such as dibutylphenylphosphine, necessitating purification. iupac.org The reaction proceeds through the formation of organo-polyphosphide anions upon the nucleophilic attack of the organometallic reagent on the P₄ tetrahedron. iupac.org

Another approach involves the reduction of white phosphorus using reagents like tri-n-butyltin hydride (Bu₃SnH), followed by treatment with electrophiles. bohrium.com While this method offers a pathway to various monophosphorus species, its specific application to the synthesis of this compound is part of a broader strategy for P₄ functionalization. bohrium.com

Nucleophilic Substitution Strategies

Nucleophilic substitution is a cornerstone of phosphine (B1218219) synthesis. nih.gov The most common approach involves the reaction of a halophosphine, such as chlorodiphenylphosphine, with a butyl-containing organometallic reagent like butyllithium (B86547) or a butyl Grignard reagent. This reaction provides a direct and generally high-yielding route to this compound.

An alternative nucleophilic substitution strategy starts from triphenylphosphine (B44618). wits.ac.za Triphenylphosphine can be cleaved by an alkali metal, such as lithium, in a suitable solvent like tetrahydrofuran (B95107) (THF) to generate lithium diphenylphosphide (LiPPh₂). wits.ac.za This highly nucleophilic phosphide (B1233454) can then react with a butyl halide (e.g., butyl chloride or butyl bromide) to afford this compound. wits.ac.za

Advanced and Diversification Strategies in this compound Synthesis

Recent advancements in synthetic chemistry have led to the development of more sophisticated and versatile methods for preparing this compound and its derivatives. These strategies often offer greater efficiency, selectivity, and the ability to diversify ligand structures.

Transition Metal-Catalyzed Dearylation Processes

This process is advantageous as it enables the modification of existing phosphine scaffolds and can be performed as a one-pot reaction, combining the alkylation and dearylation steps. nih.govrsc.org This strategy has been successfully applied to the synthesis of n-butyldiphenylphosphine from triphenylphosphine with a reported yield of 67% for the borane (B79455) adduct. nih.gov

A related dearylation approach for phosphine oxides utilizes a sodium hydride-iodide composite. ntu.edu.sg While this method primarily targets the synthesis of phosphine oxides, the resulting products can be subsequently reduced to the corresponding phosphines. For example, tert-butyldiphenylphosphine (B1265831) oxide can be functionalized through this dearylation protocol. ntu.edu.sg

Photocatalytic Functionalization Techniques

Photocatalysis has emerged as a powerful tool in organic synthesis, including the formation of C-P bonds. While direct photocatalytic synthesis of this compound is not extensively detailed, related photocatalytic methods for functionalizing white phosphorus and creating other organophosphorus compounds are being developed. lookchem.com For instance, the photocatalytic arylation of white phosphorus has been reported. lookchem.com These emerging techniques hold promise for future, more direct, and sustainable syntheses of alkyl-aryl phosphines.

Electroreduction of Phosphine Oxides

The reduction of phosphine oxides is a common final step in many phosphine syntheses, as phosphine oxides are often formed as byproducts or are more stable intermediates. Electrochemical methods offer an environmentally benign alternative to traditional reducing agents. sorbonne-universite.frucc.ie The electroreduction of this compound oxide to this compound can be achieved, providing a clean method for generating the final phosphine product. thieme-connect.com

This process typically involves the one-electron reduction of the phosphine oxide to its anion radical. sorbonne-universite.fr In the presence of an additive like chlorotrimethylsilane, the reaction proceeds through a (trimethylsiloxy)triphenylphosphorus radical, which undergoes further reduction and P-O bond cleavage to yield the phosphine. sorbonne-universite.fr This method has been successfully applied to the reduction of various alkyldiarylphosphine oxides. sorbonne-universite.fr

Ortho-Lithiation Routes to Phosphine Oxide Precursors

Ortho-lithiation represents a powerful strategy for the functionalization of aromatic rings, directed by a suitable functional group. In the context of this compound synthesis, this methodology is applied to phosphine oxide precursors, leveraging the phosphoryl group's ability to direct metalation to the ortho position of the phenyl rings. This approach facilitates the introduction of various substituents, which can then be carried through subsequent reduction steps to yield functionalized this compound derivatives.

A significant advancement in this area is the development of double ortho-lithiation of tert-butyldiphenylphosphine oxide. oup.comresearchgate.net This process allows for the simultaneous functionalization of both phenyl rings. oup.com The reaction is typically carried out using a strong organolithium base, such as tert-butyllithium (B1211817) (t-BuLi), in an appropriate solvent like tetrahydrofuran (THF). oup.com The resulting doubly lithiated species is a versatile intermediate that can react with a variety of electrophiles to introduce new functional groups at the ortho positions. oup.comresearchgate.net

The efficiency of the lithiation can be quantitatively assessed by quenching the reaction with a deuterated reagent, such as D₂O, and analyzing the extent of deuterium (B1214612) incorporation by ¹H NMR spectroscopy. oup.com A deuterated ratio of 200% indicates the successful and quantitative double ortho-lithiation of both phenyl rings. oup.com

Research has demonstrated the successful double ortho-lithiation of tert-butyldiphenylphosphine oxide using 3.0 molar equivalents of t-BuLi in THF. The reaction proceeds at low temperatures (-78 °C) and is then warmed to 0 °C. oup.com This method stands in contrast to the reaction of triphenylphosphine oxide with t-BuLi, which results in a mixture of mono-lithiated product and a product where a phenyl group is substituted by a tert-butyl group. oup.com

The ortho-lithiated intermediates derived from tert-butyldiphenylphosphine oxide can be trapped with various electrophiles to create a diverse range of difunctionalized phosphine oxides. oup.comresearchgate.net These precursors are then poised for reduction to the corresponding this compound derivatives. The ability to introduce two functional groups in a single synthetic sequence via double ortho-lithiation offers a concise route to novel phosphine ligands. oup.com

For instance, the reaction of the dilithio species with appropriate electrophiles can lead to the formation of phosphorus heterocycles, such as dibenzophospholes. oup.comresearchgate.net This highlights the utility of the ortho-lithiation strategy in constructing more complex molecular architectures based on the this compound scaffold.

The table below summarizes the key aspects of the ortho-lithiation of tert-butyldiphenylphosphine oxide.

| Starting Material | Reagent | Molar Ratio (Reagent:Substrate) | Solvent | Conditions | Outcome |

| tert-Butyldiphenylphosphine oxide | tert-Butyllithium (t-BuLi) | 3.0 | THF | -78 °C for 30 min, then 0 °C for 30 min | Quantitative double ortho-lithiation oup.com |

This synthetic route provides a valuable tool for the synthesis of symmetrically ortho-functionalized this compound derivatives, expanding the library of available phosphine ligands for various applications.

Coordination Chemistry of Butyldiphenylphosphine

Complex Formation with Diverse Transition Metals

Butyldiphenylphosphine readily coordinates to a wide range of transition metals, including but not limited to, ruthenium, silver, gold, palladium, and cobalt. researchgate.netpublish.csiro.auwits.ac.zanih.gov The nature of the resulting complex is influenced by factors such as the metal's identity, its oxidation state, and the reaction conditions.

Mono- and Bidentate Coordination Modes

This compound typically acts as a monodentate ligand, coordinating to a metal center through its phosphorus atom. An example of this is the ruthenium complex, [RuCl₂(η⁶-p-cymene)(PPh₂Bu)], where the this compound ligand is bound to the ruthenium atom. researchgate.net

While this compound itself is a monodentate ligand, it is a key component in the synthesis of bidentate phosphine (B1218219) ligands. wits.ac.zanih.gov For instance, 1,2-bis(butylphenylphosphino)ethane (bppe) can be synthesized from this compound. wits.ac.za These bidentate ligands can then form chelate complexes with metals. For example, bppe reacts with palladium(II) to form both a mono-chelated complex, [PdCl₂(bppe)], and a bis-chelated complex, Pd(bppe)₂₂. wits.ac.za In the bis-chelated complex, two bppe ligands coordinate to the palladium center. The ability to form both mono- and bis-chelated complexes highlights the versatility of ligands derived from this compound. wits.ac.za

Stereochemical Outcomes in Coordination (e.g., cis and trans Isomer Formation)

The spatial arrangement of ligands around a central metal atom, or stereochemistry, is a critical aspect of coordination chemistry. In complexes with multiple ligands, isomers such as cis and trans can form. libretexts.org In cis isomers, two identical ligands are positioned adjacent to each other (at a 90° angle), while in trans isomers, they are on opposite sides (at a 180° angle). libretexts.org

The steric bulk of the this compound ligand can influence the stereochemical outcome of a reaction. For example, in square planar complexes of the type [PtX₂L₂] (where L is a bulky phosphine like this compound), the trans isomer is generally favored to minimize steric hindrance between the bulky ligands. rsc.org The formation of cis or trans isomers can also be influenced by the solvent and other reaction conditions.

In some cases, the initial stereochemistry of a complex can change over time. For example, a palladium complex with a bulky phosphine ligand might initially form as the cis isomer, which then isomerizes to the more stable trans isomer. nih.gov This isomerization can be a key step in catalytic cycles.

Structural Characterization of this compound Metal Complexes

The precise three-dimensional arrangement of atoms in this compound metal complexes is determined using various analytical techniques, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful.

Elucidation of Solid-State Structures via X-ray Crystallography

X-ray crystallography provides definitive information about the solid-state structure of crystalline compounds. Several this compound complexes have been characterized by this method.

For example, the structures of tetrameric 1:1 complexes of this compound with silver halides (AgX, where X = Cl, Br, I) have been determined. publish.csiro.au The chloride and bromide complexes, [(PPh₂Bu)AgCl]₄ and [(PPh₂Bu)AgBr]₄, are isostructural and feature a "cubane-like" core. publish.csiro.au The iodide complex, [(PPh₂Bu)AgI]₄, also adopts a tetrameric structure but with a different ligand conformation. publish.csiro.au

Another example is the ruthenium complex, [RuCl₂(C₁₀H₁₄)(C₁₆H₁₉P)], where the this compound ligand is monodentate and coordinates to the ruthenium center through the phosphorus atom. researchgate.net The coordination is completed by a η⁶-p-cymene ligand and two chlorine atoms. researchgate.net

The gold(I) complex, (Nitronyl Nitroxide-2-ido)(tert-butyldiphenylphosphine)gold(I), has also been structurally characterized, revealing a linear geometry around the gold atom. mdpi.com

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| [(PPh₂Bu)AgCl]₄ | Tetragonal | I4 | Ag-P: 2.365(8), Ag-Cl: 2.712(7), 2.682(6), 2.569(6) | publish.csiro.au |

| [(PPh₂Bu)AgBr]₄ | Tetragonal | I4 | Ag-P: 2.408(6), Ag-Br: 2.819(3), 2.806(3), 2.670(3) | publish.csiro.au |

| [(PPh₂Bu)AgI]₄ | Tetragonal | I4 | Ag-P: 2.43(1), Ag-I: 2.928(4), 2.882(4), 2.885(4) | publish.csiro.au |

| [RuCl₂(C₁₀H₁₄)(C₁₆H₁₉P)] | - | - | - | researchgate.net |

| NN-Au-PᵗBuPh₂ | Orthorhombic | P2₁2₁2₁ | Au-C2: 2.034(4) | mdpi.com |

Solution-Phase Structural Dynamics via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. ³¹P NMR is particularly useful for characterizing phosphine complexes.

In the solid-state CPMAS ³¹P NMR spectra of [(PPh₂Bu)AgCl]₄ and [(PPh₂Bu)AgBr]₄, a simple doublet is observed for each, which is attributed to scalar coupling between the silver and phosphorus nuclei. publish.csiro.au The spectrum of the iodide complex, however, shows a broad single peak, suggesting a higher degree of disorder in the crystal lattice. publish.csiro.au

NMR spectroscopy is also crucial for studying dynamic processes such as ligand exchange. nih.govresearchgate.net For example, in a study of nickel-catalyzed cross-coupling reactions, ³¹P NMR was used to observe the displacement of one phosphine ligand by another, revealing a complex series of ligand exchange reactions that are critical for the catalytic cycle. nih.gov The chemical shifts and coupling constants in the NMR spectra provide valuable information about the electronic environment and connectivity of the phosphorus atoms.

Ligand Exchange Dynamics in this compound-Metal Systems

Ligand exchange, the process by which one ligand in a coordination complex is replaced by another, is a fundamental reaction in coordination chemistry and is central to many catalytic processes. nih.govresearchgate.net The rate and mechanism of ligand exchange can be influenced by several factors, including the nature of the metal, the steric and electronic properties of the entering and leaving ligands, and the solvent.

In systems involving this compound and its derivatives, ligand exchange can be a crucial step. For instance, in nickel-catalyzed reactions, a dynamic ligand exchange process has been identified as key to accessing highly reactive Ni⁰(phosphine) intermediates. nih.gov This process allows for the selective activation of different electrophiles in cross-coupling reactions. nih.gov

The steric bulk of the this compound ligand can affect the rate of ligand exchange. Generally, bulkier ligands tend to dissociate more readily, which can facilitate catalytic turnover. However, strong binding of a bulky phosphine ligand can also stabilize a metal complex. The balance between these factors is often critical for achieving high catalytic activity.

Catalytic Applications and Mechanistic Investigations of Butyldiphenylphosphine

Butyldiphenylphosphine in Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these palladium-catalyzed reactions is heavily dependent on the nature of the ancillary ligand, which influences the stability, activity, and selectivity of the catalyst. Bulky and electron-rich phosphine (B1218219) ligands, such as this compound, are known to enhance the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination. nih.gov This allows for the coupling of less reactive substrates, such as aryl chlorides, often under milder reaction conditions. nih.govnih.gov

The Heck reaction is a cornerstone of C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene. pitt.edu While specific studies detailing the use of this compound in silyl-Heck reactions are not prevalent, its role can be inferred from its performance in general Heck reactions. The catalytic cycle is understood to involve oxidative addition of the aryl halide to a Pd(0) complex, migratory insertion of the olefin, β-hydride elimination, and regeneration of the catalyst. pitt.edu

The choice of phosphine ligand is critical. Bulky trialkylphosphines, a class to which this compound is related, have been shown to form highly active and versatile catalysts for Heck reactions, enabling the use of challenging substrates like aryl chlorides. nih.gov Mechanistic studies on similar systems, such as those using tri-tert-butylphosphine (B79228) (P(t-Bu)₃), reveal that the ligand's steric and electronic properties influence the resting state of the catalyst and the efficiency of the reductive elimination step. nih.gov For instance, a more effective Brønsted base can regenerate the active Pd(0) complex more efficiently, a process influenced by the ligand environment. nih.gov In a silyl-Heck reaction, where an organosilicon compound is involved, this compound would be expected to promote the crucial oxidative addition step and stabilize the active catalytic species, similar to its role in conventional Heck couplings. nih.gov

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, has become an indispensable method for synthesizing biaryls and other conjugated systems. nih.govlibretexts.org The development of highly active catalysts has been driven by the design of new phosphine ligands. nih.gov Dialkylbiaryl phosphines and other bulky, electron-rich ligands have demonstrated exceptional activity, enabling the coupling of unactivated and sterically hindered aryl chlorides at room temperature and with low catalyst loadings. nih.govnih.gov

This compound, possessing both alkyl and aryl substituents, fits within the class of ligands that enhance catalytic activity in Suzuki-Miyaura reactions. These ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center and subsequent steps in the catalytic cycle. nih.gov The use of such ligands has expanded the scope of the Suzuki-Miyaura reaction to include previously difficult substrate combinations. nih.gov

Below is a table showing representative results for Suzuki-Miyaura coupling of aryl chlorides using bulky phosphine ligands, illustrating the high yields achievable under optimized conditions.

| Aryl Chloride | Boronic Acid | Ligand | Catalyst Loading (mol %) | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | SPhos | 1 | 98 |

| 2-Chlorotoluene | Phenylboronic acid | SPhos | 2 | 97 |

| 4-Chloroanisole | 2-Methylphenylboronic acid | XPhos | 1.5 | 95 |

| Chlorobenzene | 4-Methoxyphenylboronic acid | tBuXPhos | 2 | 99 |

This table presents data for structurally related biaryl phosphine ligands to illustrate the general effectiveness of this ligand class in Suzuki-Miyaura coupling of aryl chlorides. Data adapted from studies on dialkylbiaryl phosphine ligands. nih.govnih.gov

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and materials. acsgcipr.orgnih.gov The reaction couples amines with aryl halides or pseudohalides. acsgcipr.org The success of this transformation heavily relies on the ligand, which must promote the oxidative addition of the aryl halide and the reductive elimination of the resulting aryl amine. nih.gov

Bulky and electron-donating phosphine ligands are essential for achieving high catalytic activity. nih.gov Ligands like this compound facilitate the formation of the active monoligated palladium species, which is crucial for the catalytic cycle. The steric hindrance provided by the butyl group, combined with the electronic character of the phenyl groups, helps to accelerate the rate-limiting reductive elimination step. This allows for the amination of a broad range of substrates, including less reactive aryl chlorides and a variety of primary and secondary amines. nih.govresearchgate.net The use of robust ligands has made it possible to employ weaker bases, thereby increasing the functional group tolerance of the reaction. researchgate.net

The table below provides examples of Buchwald-Hartwig amination reactions with various aryl halides using catalyst systems based on bulky phosphine ligands.

| Aryl Halide | Amine | Ligand | Base | Yield (%) |

| 4-Chlorotoluene | Morpholine | BippyPhos | NaOtBu | 98 |

| Bromobenzene | Diphenylamine | P(t-Bu)₃ | NaOtBu | 94 |

| 4-Chloroanisole | Aniline | XPhos | K₃PO₄ | 92 |

| 2-Bromotoluene | n-Hexylamine | tBuBrettPhos | LiHMDS | 95 |

This table shows representative yields for Buchwald-Hartwig amination using various bulky phosphine ligands to demonstrate the scope and efficiency of such catalyst systems. nih.govnih.govberkeley.edu

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The conventional catalytic system employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgnih.gov The phosphine ligand plays a critical role in the palladium cycle, which involves oxidative addition, transmetalation from copper acetylide, and reductive elimination. libretexts.org

The steric and electronic properties of the phosphine ligand significantly influence the reaction's outcome. nih.gov Bulky and electron-rich ligands, such as this compound, can stabilize the Pd(0) species and promote the oxidative addition step, especially with less reactive aryl chlorides. wikipedia.org In some cases, these ligands also enable copper-free Sonogashira couplings, which is advantageous for avoiding the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org The choice of ligand is often dictated by the steric bulk of the coupling partners; for instance, sterically demanding substrates may require a specific ligand to achieve high yields. nih.gov

The Negishi (organozinc) and Stille (organotin) reactions are versatile cross-coupling methods that tolerate a wide variety of functional groups. nih.govnih.govrsc.org As with other palladium-catalyzed couplings, the ligand is paramount to the success of these transformations. The catalytic cycle for both reactions involves oxidative addition, transmetalation, and reductive elimination. nih.gov

Research has shown that palladium catalysts supported by bulky trialkylphosphine ligands are exceptionally effective for both Negishi and Stille couplings. nih.gov For example, the use of tri-tert-butylphosphine (P(t-Bu)₃) has enabled the development of general methods for the coupling of unactivated and hindered aryl chlorides at mild temperatures. nih.gov Given its structural similarities, this compound is expected to function effectively in these systems. Its steric bulk would facilitate the formation of a reactive monoligated palladium complex, while its electronic properties would promote the oxidative addition and reductive elimination steps, thereby expanding the substrate scope to include economically attractive but less reactive aryl chlorides. nih.govrsc.org

Applications in Olefin Polymerization and Stereocontrol

Late transition metal complexes, particularly those of nickel and palladium, have garnered significant interest as catalysts for olefin polymerization. d-nb.infomdpi.com Unlike early transition metal catalysts, these systems often exhibit higher tolerance to functional groups, allowing for the copolymerization of olefins with polar monomers. d-nb.info The ligand structure, including the phosphine component in many catalyst systems, is a key determinant of the catalyst's activity, the resulting polymer's molecular weight, and its microstructure (e.g., branching). mdpi.comresearchgate.net

Catalyst systems based on late transition metals often feature ligands with nitrogen, oxygen, or phosphorus donor atoms. mdpi.com In palladium phosphine-sulfonate systems, for example, the steric and electronic properties of the phosphine ligand directly influence polymerization behavior. nih.gov A bulky phosphine ligand like this compound can create a sterically hindered environment around the metal center. This steric pressure can affect the rate of chain propagation versus chain transfer, thereby influencing the molecular weight of the polymer. mdpi.com

Furthermore, the ligand architecture is crucial for stereocontrol during the polymerization of α-olefins like propylene. For C₁-symmetric catalysts, the ligand's geometry can create diastereotopic active sites, leading to stereoselective polymerization. nih.gov While specific studies on this compound for stereocontrol are limited, the principles derived from related systems suggest that its steric and electronic profile could be tuned to influence the stereochemistry of monomer insertion, potentially leading to the formation of isotactic or syndiotactic polymers. The ligand's fluxionality and its interaction with the growing polymer chain are key factors that dictate the stereoregularity of the final polymer. nih.gov

Cobalt-Catalyzed Stereospecific Polymerization of Dienes

Cobalt complexes incorporating this compound, specifically tert-butyldiphenylphosphine (B1265831) (PtBuPh2), have been synthesized and employed as catalysts for the polymerization of 1,3-butadiene (B125203). These catalyst systems, typically activated by methylaluminoxane (B55162) (MAO), have shown high activity and stereoselectivity, leading to the formation of crystalline, highly syndiotactic 1,2-poly(1,3-butadiene).

The synthesis of the cobalt-phosphine complexes generally involves the reaction of cobalt(II) chloride with the phosphine ligand in an ethanol (B145695) solution. The resulting complexes, such as CoCl2(PtBuPh2)2, are then used in conjunction with MAO for the polymerization process. The polymerization of 1,3-butadiene with the CoCl2(PtBuPh2)2-MAO system has been shown to produce polybutadienes with a high 1,2-unit content, reaching up to 95%, and a high syndiotactic index, with syndiotactic triads ([rr]) as high as 85%.

The catalytic activity and the stereoselectivity of these systems are influenced by various factors, including the MAO/Co molar ratio. Studies have shown that variations in this ratio can lead to differences in the polymer structure obtained.

Influence of Ligand Steric Hindrance on Polymerization Stereoselectivity

The steric properties of the phosphine ligand play a crucial role in determining the stereoselectivity of the polymerization of 1,3-dienes. Research has consistently shown that an increase in the steric hindrance of the phosphine ligand leads to a higher syndiotacticity of the resulting 1,2-poly(1,3-butadiene).

In a comparative study of a series of CoCl2(PRPh2)2-MAO catalyst systems (where R = methyl, ethyl, n-propyl, iso-propyl, cyclohexyl, and tert-butyl), it was observed that the syndiotacticity of the produced 1,2-poly(1,3-butadiene) increased with the increasing steric bulk of the R group on the phosphine ligand. The tert-butyl group of this compound, being one of the most sterically demanding substituents in this series, contributes to a high degree of stereocontrol during the polymerization process. This steric bulk is thought to influence the coordination of the monomer to the cobalt center, favoring a specific insertion pathway that leads to the formation of a highly syndiotactic polymer chain.

The relationship between ligand steric hindrance and polymer syndiotacticity is a key finding in the development of stereospecific polymerization catalysts. The use of bulky phosphine ligands like this compound provides a method to fine-tune the microstructure of polybutadienes, thereby controlling their physical and mechanical properties.

Hydroformylation and Carbonylation Reactions

This compound serves as a significant ligand in rhodium- and palladium-catalyzed hydroformylation and carbonylation reactions, where its steric and electronic properties are leveraged to control reaction rates and selectivities.

Rhodium-Catalyzed Hydroformylation of Olefins

In the rhodium-catalyzed hydroformylation of olefins, an important industrial process for the production of aldehydes, the choice of phosphine ligand is critical in determining the catalyst's activity and selectivity. While extensive research has focused on bidentate phosphine ligands, monodentate ligands like this compound also play a role. The performance of the catalyst is influenced by both the steric and electronic characteristics of the phosphine ligand.

This compound is a bulky, electron-donating ligand. The steric bulk, often quantified by the cone angle, and the electron-donating ability, indicated by its pKa, are key parameters that affect the coordination environment around the rhodium center. These properties influence the rates of key elementary steps in the catalytic cycle, such as ligand association/dissociation, olefin coordination, and migratory insertion.

Regioselectivity Modulation via Ligand Steric and Electronic Effects

A critical aspect of olefin hydroformylation is the control of regioselectivity, which determines the ratio of the linear (n) to the branched (iso) aldehyde product. For a monodentate ligand like this compound, the concept of a "bite angle" is not applicable. Instead, the regioselectivity is primarily influenced by the ligand's cone angle and its electronic effects.

The steric bulk of this compound can favor the formation of the linear aldehyde by sterically disfavoring the transition state that leads to the branched product. The bulky tert-butyl and phenyl groups on the phosphorus atom create a sterically crowded environment around the rhodium center, which can direct the incoming olefin to coordinate in a way that ultimately leads to the formation of the terminal aldehyde.

Electronically, the strong electron-donating nature of this compound increases the electron density on the rhodium center. This can influence the strength of the Rh-CO and Rh-H bonds, as well as the back-bonding to the olefin, which in turn can affect the regioselectivity. The interplay between these steric and electronic factors is complex, and the final n/iso ratio is a result of a delicate balance between them. By modifying the structure of the phosphine ligand, it is possible to tune these properties and thus control the regioselectivity of the hydroformylation reaction.

Palladium-Catalyzed Methoxycarbonylation of Acetylene (B1199291)

This compound has been identified as a ligand in the palladium-catalyzed methoxycarbonylation of acetylene. This reaction is a crucial step in the synthesis of methyl methacrylate, an important monomer for the production of acrylic polymers. More specifically, tert-butyldiphenylphosphine has been used in the palladium-catalyzed hydrocarboxylation of acetylene with carbon monoxide to produce acrylic acid under mild conditions.

In these carbonylation reactions, the palladium catalyst, in the presence of this compound, facilitates the addition of a carbonyl group and a methoxy (B1213986) or hydroxyl group across the triple bond of acetylene. The this compound ligand plays a key role in stabilizing the active palladium species and influencing the reaction's efficiency and selectivity.

The proposed mechanism for this transformation generally involves the formation of a palladium-hydride species, which then undergoes insertion of acetylene. Subsequent CO insertion and reaction with methanol (B129727) or water lead to the formation of the final product and regeneration of the palladium catalyst. The steric and electronic properties of this compound are critical for the stability and reactivity of the catalytic intermediates involved in this process.

Cycloisomerization and Transfer Hydrogenation Catalysis

This compound has found applications as a ligand in transition metal-catalyzed cycloisomerization and transfer hydrogenation reactions. In these processes, the phosphine ligand is crucial for modulating the activity and selectivity of the metal catalyst.

In the context of cycloisomerization , which involves the intramolecular rearrangement of a molecule to form a cyclic product, this compound can be used to modify the catalytic properties of transition metals like palladium or rhodium. The steric and electronic characteristics of the phosphine ligand influence the coordination of the substrate to the metal center and the subsequent bond-forming steps. While specific examples detailing the use of this compound in cycloisomerization are not extensively documented in readily available literature, the principles of ligand design suggest that its bulky and electron-rich nature would make it a suitable candidate for controlling the stereochemical outcome of such reactions.

Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule (often an alcohol like isopropanol) to an acceptor molecule (such as a ketone or imine) in the presence of a metal catalyst. This compound, specifically tert-butyldiphenylphosphine, has been utilized as a ligand in ruthenium-catalyzed transfer hydrogenation reactions.

The use of this compound in these catalytic applications highlights its versatility as a ligand for a range of transition metal-catalyzed transformations, where fine-tuning of the catalyst's properties is essential for achieving high efficiency and selectivity.

Gold(I)-Catalyzed Cycloisomerization Reactions of Allenes

Gold(I) complexes are powerful π-acids capable of activating allenes, alkynes, and alkenes toward nucleophilic attack. The reactivity and selectivity of these catalysts are highly dependent on the choice of ancillary ligand. Electron-rich phosphine ligands, such as this compound, are known to stabilize the cationic gold(I) center, thereby influencing the reaction pathway.

In the context of intramolecular cycloadditions of diene-allenes, the ligand on the gold(I) catalyst can direct the reaction toward different cycloadducts. Specifically, the use of bulky, electron-rich phosphines has been shown to favor the formation of [4+3] cycloadducts over [4+2] products. This selectivity is attributed to the ability of electron-donating ligands to stabilize the developing positive charge on the gold center, favoring pathways that proceed through gold-stabilized carbocationic intermediates or carbenoid-type species. tandfonline.com

A study on the gold(I)-catalyzed cycloisomerization of a tethered diene-allene substrate demonstrated this ligand effect. When a catalyst with the less donating triphenylphosphine (B44618) ligand was used, a mixture of [4+2] and [4+3] products was observed. However, employing the more electron-rich di-tert-butyldiphenylphosphine ligand led to a dramatic shift in selectivity, yielding the [4+3] cycloaddition product almost exclusively. tandfonline.com This highlights the critical role of this compound in modulating the electronic nature of the gold catalyst to control reaction pathways.

| Entry | Phosphine Ligand (L) in LAuCl/AgSbF₆ | Product Ratio ([4+2] : [4+3]) | Yield (%) |

|---|---|---|---|

| 1 | Triphenylphosphine (PPh₃) | 2 : 1 | 78 |

| 2 | Di-tert-butyldiphenylphosphine (P(t-Bu)₂Ph) | 1 : >20 | 85 |

Data adapted from a study on the gold(I)-catalyzed cycloisomerization of diene-allenes. The reaction conditions involved using a gold(I) chloride precatalyst with the specified phosphine ligand and a silver hexafluoroantimonate activator. tandfonline.com

Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Ruthenium-catalyzed transfer hydrogenation is a fundamental process for the reduction of ketones to alcohols, typically using isopropanol (B130326) as the hydrogen source. The efficiency and selectivity of these catalysts, which often feature a Ru(II) center, an arene ligand, and a coordinating ancillary ligand, are heavily influenced by the nature of the ligands. Phosphine ligands play a vital role in these systems by modulating the electronic properties and steric environment of the ruthenium center.

The mechanism is generally understood to involve the formation of a ruthenium hydride species, which then delivers the hydride to the carbonyl carbon of the ketone. Bulky, electron-donating phosphine ligands like this compound are effective in these systems because they can promote the formation of the active catalytic species and stabilize the metal center throughout the catalytic cycle. While a wide array of phosphine ligands have been successfully employed in this transformation, the specific use of this compound is consistent with the general requirements for an efficient catalyst in this reaction class. researchgate.netrsc.org The steric bulk of the tert-butyl group can influence the coordination sphere of the ruthenium, potentially creating a more open site for substrate binding, while its electron-donating character enhances the reactivity of the catalyst.

Other Emerging Catalytic Transformations

Beyond the well-established applications, this compound is proving to be a valuable ligand in a range of other developing catalytic reactions.

Nickel-Catalyzed Carbocyanation of Alkynes

The nickel-catalyzed carbocyanation of alkynes is an atom-economical method for the synthesis of substituted acrylonitriles. This transformation involves the cleavage of a carbon-cyanide (C-CN) bond and the subsequent addition of the organic group and the cyanide across a C-C triple bond. The choice of phosphine ligand is critical for the success of this reaction.

In the nickel-catalyzed arylcyanation of alkynes, electron-donating and sterically bulky phosphine ligands have been shown to be effective. Tert-butyldiphenylphosphine, in particular, has been identified as a competent ligand for this transformation. In a study involving the reaction of benzonitrile (B105546) with 1-octyne (B150090), a nickel catalyst system employing tert-butyldiphenylphosphine provided the desired arylcyanation product in good yield. The steric and electronic properties of the ligand are believed to facilitate the key steps of the catalytic cycle, including the oxidative addition of the C-CN bond to the nickel(0) center.

| Entry | Phosphine Ligand (L) | Yield (%) of Arylcyanation Product |

|---|---|---|

| 1 | Triphenylphosphine (PPh₃) | 48 |

| 2 | Tricyclohexylphosphine (PCy₃) | 75 |

| 3 | Tri-tert-butylphosphine (P(t-Bu)₃) | 63 |

| 4 | Tert-butyldiphenylphosphine (P(t-Bu)Ph₂) | 66 |

Data from a study on the nickel-catalyzed arylcyanation of 1-octyne with benzonitrile. Reactions were run with Ni(cod)₂ as the precatalyst and the specified phosphine ligand.

Stereoselective Silylation via Dehydrogenative Si-O Coupling

The dehydrogenative coupling of alcohols with silanes is a powerful method for forming silyl (B83357) ethers, which are common protecting groups in organic synthesis. This reaction is often catalyzed by transition metal complexes, and copper(I)-hydride species stabilized by phosphine ligands have emerged as particularly effective catalysts. The choice of phosphine is crucial for achieving high reactivity and selectivity.

The reaction mechanism involves the activation of the Si-H bond by the copper catalyst. Moderately electron-rich monophosphine ligands are required for sufficient reactivity. mdpi.com While a broad range of phosphines can be used, the electronic properties of this compound make it a suitable candidate for this type of transformation, facilitating the oxidative addition of the silane (B1218182) and subsequent reductive elimination of the silyl ether product. nih.gov

Organocatalysis and Frustrated Lewis Pair Catalysis

Frustrated Lewis Pair (FLP) chemistry has emerged as a paradigm for the activation of small molecules, such as H₂, without the use of transition metals. An FLP consists of a bulky Lewis acid and a bulky Lewis base that are sterically hindered from forming a classical adduct. This "frustration" leaves the reactivity of both the acid and the base available to interact with a third substrate molecule. nih.gov

Sterically demanding phosphines are essential components of many FLPs, serving as the Lewis base. The significant steric bulk of the tert-butyl group in tert-butyldiphenylphosphine makes it an ideal candidate for constructing FLPs. When combined with a bulky Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), it can form a reactive pair capable of heterolytically cleaving dihydrogen, generating a phosphonium (B103445) cation and a hydridoborate anion. nih.gov This activated hydrogen can then be used in catalytic hydrogenation reactions of various substrates, including imines and enamines. The role of this compound is to provide the necessary steric hindrance to prevent quenching by the Lewis acid, while retaining sufficient nucleophilicity at the phosphorus center to interact with the small molecule substrate. nih.gov

Organic Phosphine-Catalyzed Cycloaddition Reactions

Tertiary phosphines can act as nucleophilic organocatalysts, initiating a variety of cycloaddition reactions. A common strategy involves the addition of the phosphine to an activated allene (B1206475) or alkyne, generating a zwitterionic intermediate that can then react with a suitable electrophile.

In the context of the [4+2] cycloaddition (annulation) of α-substituted allenoates with imines, the phosphine catalyst initiates the reaction by adding to the central carbon of the allene. This generates a resonance-stabilized intermediate that acts as a four-carbon component for the cycloaddition with the imine. While tributylphosphine (B147548) is commonly used, the principles of this catalysis extend to other phosphines. rsc.org The nucleophilicity and steric profile of this compound would allow it to effectively initiate the catalytic cycle. The steric bulk could influence the diastereoselectivity of the resulting tetrahydropyridine (B1245486) products, while its basicity and nucleophilicity are key to the initial activation of the allenoate.

Mechanistic Insights into this compound-Mediated Reactions

The utility of this compound in catalysis is deeply rooted in its influence over the fundamental steps of catalytic cycles. Understanding the mechanistic pathways through which this ligand operates is crucial for optimizing existing reactions and designing new catalytic systems. This section delves into the mechanistic details of reactions mediated by this compound, focusing on key organometallic transformations and the intrinsic chemical behavior of the phosphorus center.

Elucidation of Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and its reverse reaction, reductive elimination, are elementary steps in a vast number of catalytic cycles, including cross-coupling, hydrogenation, and hydroformylation. wikipedia.orglibretexts.org this compound, as an ancillary ligand, plays a critical role in modulating the kinetics and mechanism of these processes.

Oxidative Addition: This process involves the addition of a substrate (e.g., an aryl halide) to a low-valent metal center, resulting in an increase in the metal's oxidation state and coordination number. wikipedia.orgumb.edu The mechanism can proceed through several pathways, including a concerted, three-centered transition state, an SN2-type nucleophilic attack, or a radical pathway. chemrxiv.orgnih.gov The electronic and steric properties of the phosphine ligand are paramount in determining the operative mechanism. This compound, with its combination of electron-donating alkyl (butyl) and electron-withdrawing aryl (phenyl) groups, presents a balanced electronic profile. Its moderate steric bulk influences the accessibility of the metal center. In palladium-catalyzed cross-coupling, for instance, the oxidative addition of an aryl halide to a Pd(0) complex is often the rate-determining step. chemrxiv.org The electron-donating nature of this compound enhances the nucleophilicity of the metal center, facilitating its attack on the electrophilic carbon of the substrate. The reaction of aryl bromides with Ni(0) complexes ligated by monophosphines can occur through both radical and non-radical pathways, with the branching dependent on the electronic properties of the ligand and the aryl halide. nih.gov

Reductive Elimination: This is the product-forming step in many catalytic cycles, where two ligands from the metal coordination sphere are coupled and eliminated, reducing the metal's oxidation state. wikipedia.orglibretexts.org For reductive elimination to occur, the two groups being coupled must typically be in a cis-position relative to each other on the metal center. libretexts.orgilpi.com The rate of reductive elimination can be influenced by ligand effects. While bulky phosphine ligands can promote the dissociation needed to achieve a cis-geometry, they can also hinder the bond-forming step. researchgate.net The moderate steric profile of this compound helps to balance these opposing effects. Studies on related platinum complexes have shown that electron-poor diphosphine ligands can dramatically accelerate reductive elimination compared to electron-rich ligands. researchgate.net This highlights the subtle interplay of electronics and sterics, where this compound's intermediate character can be tuned for specific catalytic applications.

Application of Linear Free Energy Relationships (LFERs) to Ligand Effects

Linear Free Energy Relationships (LFERs) are powerful tools used to quantitatively dissect the influence of a ligand's structural modifications on the reactivity and selectivity of a catalyst. core.ac.ukaiche.org For phosphine ligands like this compound, LFERs help to separate and quantify steric and electronic effects.

The most widely used parameters were developed by Chadwick A. Tolman:

Tolman Cone Angle (θ): This parameter quantifies the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents, centered 2.28 Å from the phosphorus atom. libretexts.org

Tolman Electronic Parameter (TEP): This parameter measures the electron-donating or -withdrawing ability of a phosphine ligand. It is determined by the A₁ C-O stretching frequency of a [Ni(CO)₃(L)] complex, where L is the phosphine ligand. manchester.ac.uk A lower TEP value indicates a more electron-donating ligand.

This compound possesses intermediate steric and electronic properties compared to common trialkyl- and triarylphosphines. Its properties make it a versatile ligand, avoiding the extremes of very bulky, highly donating ligands or smaller, less donating ones.

| Phosphine Ligand | Tolman Cone Angle (θ) in degrees | Tolman Electronic Parameter (χ) in cm⁻¹ |

|---|---|---|

| Trimethylphosphine (PMe₃) | 118 | 2064.1 |

| Tri-n-butylphosphine (P(n-Bu)₃) | 132 | 2061.7 |

| This compound (P(n-Bu)Ph₂) ** | 136 | 2063.6** |

| Triphenylphosphine (PPh₃) | 145 | 2068.9 |

| Tricyclohexylphosphine (PCy₃) | 170 | 2056.4 |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 2056.1 |

Data sourced from established literature values for comparative purposes.

By correlating these parameters with reaction outcomes (e.g., rate, yield, selectivity), researchers can develop predictive models for catalyst performance. core.ac.uk For example, an LFER might reveal that a reaction rate increases with a larger cone angle up to a certain point, after which steric hindrance becomes detrimental. Similarly, a correlation with the TEP can indicate whether the rate-limiting step is promoted by an electron-rich or electron-poor metal center.

Role of Ligand Ligation States in Catalyst Performance

The number of phosphine ligands coordinated to the metal center, known as the ligation state, is a critical factor in catalyst performance. ucla.edu In many cross-coupling reactions, a dynamic equilibrium exists between monoligated (L₁M) and bisligated (L₂M) metal species. The steric properties of the ligand are a primary determinant of this equilibrium.

Highly bulky ligands, such as P(t-Bu)₃, strongly favor the formation of monoligated complexes. ucla.edu This is often beneficial as it creates a vacant coordination site on the metal, which is necessary for the initial oxidative addition step. wikipedia.org Conversely, smaller ligands may favor bisligated species, which can be less active or even act as catalyst resting states. nih.gov

Recent studies have utilized descriptors like the "percent buried volume" (%Vbur), which quantifies the steric environment around the metal center, to predict the preferred ligation state. ucla.edunih.gov A distinct threshold in reactivity is often observed corresponding to the transition from a bisligated to a monoligated state. ucla.edu this compound, with its moderate cone angle (136°), can access both monoligated and bisligated states, depending on the specific metal and reaction conditions. This versatility allows it to be effective in a broader range of catalytic systems where the optimal ligation state may vary throughout the catalytic cycle. The ability to balance the stability of the active species without irreversible formation of an inactive, overly-coordinated complex is a key attribute of ligands like this compound.

Stereochemical Course of Nucleophilic Substitution at Phosphorus

Beyond its role as an ancillary ligand, the phosphorus atom in this compound can itself be a center for chemical reactions. Nucleophilic substitution at a trivalent phosphorus atom is a fundamental transformation in organophosphorus chemistry. researchgate.net The stereochemical outcome of this reaction provides deep mechanistic insight.

Unlike bimolecular nucleophilic substitution at a chiral carbon center (SN2-C), which famously proceeds with inversion of configuration (Walden inversion), substitution at a chiral phosphorus center (SN2-P) also typically occurs with inversion of configuration. researchgate.netmdpi.com This process is believed to proceed through a pentacoordinate, trigonal bipyramidal transition state or intermediate. researchgate.netmdpi.com The incoming nucleophile attacks the phosphorus atom from the side opposite to the leaving group, leading to the observed inversion of stereochemistry. researchgate.net

In contrast, electrophilic substitution reactions at a trivalent phosphorus center (SE2-P) generally proceed with retention of configuration. researchgate.netmdpi.com

| Reaction Type | General Mechanism | Stereochemical Outcome at Phosphorus |

|---|---|---|

| Nucleophilic Substitution (SN2-P) | Addition-Elimination via Pentacoordinate Intermediate/Transition State | Inversion of Configuration researchgate.netmdpi.com |

| Electrophilic Substitution (SE2-P) | Formation of Phosphonium-like Intermediate | Retention of Configuration researchgate.netmdpi.com |

This predictable stereochemistry is fundamental to the synthesis of P-chirogenic phosphine ligands, which are highly valuable in asymmetric catalysis. tcichemicals.com Although this compound is not chiral, these mechanistic principles govern its reactivity and the potential for side reactions in catalytic systems where the ligand itself might be subject to nucleophilic or electrophilic attack.

Ligand Design Principles and Structure Activity Relationships of Butyldiphenylphosphine

Electronic and Steric Parameterization of Butyldiphenylphosphine

The behavior of this compound as a ligand is primarily governed by a combination of its size and the electron-donating or withdrawing nature of its substituents. These properties have been systematically quantified using various experimental and computational models to allow for the comparison of different ligands and to predict their impact on a catalyst's behavior.

The steric hindrance imposed by a phosphine (B1218219) ligand is a critical factor that affects the coordination number of the metal, the stability of the complex, and the accessibility of the catalytic site to substrates. Two of the most important metrics for quantifying this property are the Tolman cone angle (θ) and the percent buried volume (%Vbur).

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand, defined as the solid angle of a cone that encompasses the van der Waals radii of the ligand's atoms, with the metal center at the apex. libretexts.orgwikipedia.org A larger cone angle indicates greater steric congestion around the phosphorus atom. libretexts.org this compound, with two phenyl groups and one n-butyl group, possesses a steric profile that is intermediate between that of triphenylphosphine (B44618) (PPh₃) and tributylphosphine (B147548) (PBu₃). The flexible n-butyl chain allows for less steric hindrance compared to more rigid and branched alkyl groups like tert-butyl.

The percent buried volume (%Vbur) offers a more refined measure of a ligand's steric impact. It is defined as the percentage of the volume of a sphere around the metal center that is occupied by the ligand. ucla.edu This parameter is considered by some to be more accurate than the cone angle because it accounts for the actual space filled by the ligand in the immediate coordination sphere of the metal. wikipedia.org While the cone angle and percent buried volume are often correlated, they are not equivalent; ligands with remote steric hindrance may have a large cone angle but a smaller buried volume. ucla.edu

Table 1: Comparison of Steric Parameters for Selected Phosphine Ligands

| Ligand | Cone Angle (θ) [°] | Notes |

|---|---|---|

| Triphenylphosphine (PPh₃) | 145 | A standard benchmark for arylphosphines. |

| **this compound (PBuPh₂) ** | Est. 135-140 | Expected to be slightly smaller than PPh₃ due to the flexible butyl group. |

| Tri-n-butylphosphine (PBu₃) | 132 | A common trialkylphosphine with moderate steric bulk. |

Note: The value for this compound is an estimate based on the values of related structures.

The electronic properties of a phosphine ligand determine its ability to donate electron density to the metal center, which in turn modulates the metal's reactivity. umb.edu The primary method for quantifying this is the Tolman Electronic Parameter (TEP).

The Tolman Electronic Parameter (TEP) is determined experimentally by measuring the A₁ C-O vibrational stretching frequency (ν(CO)) via infrared spectroscopy in a nickel complex of the type [LNi(CO)₃], where L is the phosphine ligand of interest. wikipedia.org Strong σ-donating ligands increase the electron density on the metal center. libretexts.org This increased electron density leads to greater π-backbonding from the metal into the π* antibonding orbitals of the carbonyl ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency. wikipedia.org Therefore, a lower TEP value corresponds to a more electron-donating ligand. chemrxiv.org

This compound features two phenyl groups, which are generally less electron-donating than alkyl groups, and one n-butyl group, which is a good σ-donor. This combination makes it more electron-donating than triphenylphosphine but less so than a trialkylphosphine like tributylphosphine.

Other analytical methods to probe ligand electronics include NMR spectroscopy. For instance, the one-bond coupling constant between phosphorus and selenium (¹J(P-Se)) in phosphine selenides can be used to gauge the s-character of the phosphorus lone pair, providing insight into the ligand's donor strength.

Table 2: Comparison of Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands

| Ligand | TEP (ν(CO), cm⁻¹) | Electronic Nature |

|---|---|---|

| Tri-tert-butylphosphine (B79228) (P(t-Bu)₃) | 2056.1 | Very Strong Donor |

| Tri-n-butylphosphine (PBu₃) | 2060.3 | Strong Donor |

| **this compound (PBuPh₂) ** | Est. 2065-2067 | Moderate Donor |

| Triphenylphosphine (PPh₃) | 2068.9 | Weaker Donor / π-acceptor |

Note: The value for this compound is an estimate based on its mixed alkyl-aryl substitution.

Rational Design Strategies for Enhanced Catalytic Performance

The rational design of ligands aims to tune their steric and electronic properties to optimize a catalyst's activity, stability, and selectivity for a specific reaction. rsc.orgnih.gov The structure of this compound serves as a versatile scaffold that can be systematically modified.

Strategies for enhancing catalytic performance based on the this compound framework include:

Modulating Electronic Properties: The electron-donating ability of the ligand can be fine-tuned. Replacing the phenyl groups with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) substituents can increase or decrease the electron density at the metal center. An increase in electron density, as provided by the butyl group, often promotes oxidative addition, a key step in many catalytic cycles like cross-coupling reactions. alfa-chemistry.com

Adjusting Steric Hindrance: The steric environment can be altered by changing the alkyl group (e.g., from n-butyl to isobutyl or neopentyl) or by introducing substituents at the ortho positions of the phenyl rings. Increasing steric bulk can promote reductive elimination, the final product-forming step in many catalytic cycles. alfa-chemistry.com It can also be used to stabilize low-coordinate, highly reactive metal species by preventing ligand association or catalyst decomposition pathways.

By systematically modifying these parameters, a ligand like this compound can be tailored to meet the specific demands of a catalytic transformation, leading to higher yields, faster reaction rates, and increased catalyst longevity. rsc.org

Ligand Architectural Modulation for Selectivity Control

The three-dimensional architecture of a ligand is fundamental to controlling the selectivity of a catalytic reaction, particularly regioselectivity and enantioselectivity. nih.gov The fixed spatial arrangement of the butyl and phenyl groups in this compound creates a specific chiral pocket around the metal center when it coordinates.

This defined architecture influences selectivity in several ways:

Regioselectivity: The steric bulk of the ligand can direct the approach of a substrate to one specific site on the metal complex, leading to the preferential formation of one constitutional isomer over another. For instance, in hydroformylation, the ligand's cone angle can strongly influence the ratio of linear to branched aldehyde products.

Enantioselectivity: For asymmetric catalysis, chiral phosphine ligands are employed to create a chiral environment around the metal. acs.org While this compound itself is achiral, its framework can be made chiral, for example, by introducing stereocenters on the butyl chain or by creating atropisomerism through hindered rotation of substituted phenyl groups. The resulting chiral architecture can effectively differentiate between two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. researchgate.net

The interplay between the flexible butyl group and the more rigid phenyl rings in this compound's architecture allows it to create a unique and modifiable steric environment that can be exploited to control the outcome of catalytic reactions.

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| This compound | P(CH₂CH₂CH₂CH₃)(C₆H₅)₂ |

| Triphenylphosphine | P(C₆H₅)₃ |

| Tributylphosphine | P(CH₂CH₂CH₂CH₃)₃ |

| Tri-tert-butylphosphine | P(C(CH₃)₃)₃ |

| Triphenyl phosphite | P(OC₆H₅)₃ |

| Nickel Tetracarbonyl | Ni(CO)₄ |

Advanced Spectroscopic and Analytical Characterization Techniques for Butyldiphenylphosphine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of butyldiphenylphosphine, offering detailed information about its molecular structure and dynamics in solution. nih.gov

A comprehensive structural analysis of this compound is achieved by integrating data from ¹H, ¹³C, and ³¹P NMR spectroscopies. Each nucleus provides a unique perspective on the molecular framework.

¹H NMR: The proton NMR spectrum allows for the identification of the different types of protons in the molecule. The phenyl protons typically appear as multiplets in the aromatic region (approx. 7.2-7.8 ppm), while the protons of the butyl group resonate in the aliphatic region (approx. 0.8-2.5 ppm).

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton. Signals for the phenyl carbons are observed downfield, with their exact shifts influenced by the phosphorus atom. The butyl group carbons appear upfield. The presence of phosphorus-carbon coupling (J-coupling) provides valuable connectivity information. rsc.org

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. oxinst.com this compound exhibits a characteristic signal in the ³¹P NMR spectrum, and its chemical shift is sensitive to the electronic environment of the phosphorus atom. oxinst.com For instance, the ³¹P chemical shift can distinguish between the trivalent phosphine (B1218219) and its pentavalent oxide derivative. oxinst.com One-bond ³¹P-¹H coupling constants are typically large (600-700 Hz), while two- and three-bond couplings are significantly smaller. huji.ac.il

The following table summarizes representative NMR data for phosphines closely related to this compound, illustrating the typical chemical shifts and coupling constants observed.

| Compound/Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| tert-Butyldiphenylphosphine (B1265831) (¹³C NMR) | Data available but specific shifts not detailed in snippets nih.gov | |

| tert-Butyldiphenylphosphine (³¹P NMR) | Data available but specific shifts not detailed in snippets nih.gov | |

| (4-Phenylbutyl)diphenylphosphine Oxide (¹³C NMR) | 140.7, 132.9, 131.6, 130.6, 128.5, 128.4, 128.3, 126.0, 36.5, 28.8, 22.9 rsc.org | J(P-C) = 98.1, 2.8, 9.3, 11.5, 14.7, 72.1, 3.5 rsc.org |

| (4-Phenylbutyl)diphenylphosphine Oxide (³¹P NMR) | 32.4 rsc.org |

In situ NMR spectroscopy is a powerful, non-destructive tool for studying reaction mechanisms involving this compound in real-time. nih.gov By monitoring the reaction directly within the NMR spectrometer, researchers can identify intermediates, determine reaction kinetics, and elucidate transformation pathways without the need for sample isolation. nih.goved.ac.uk

The ³¹P nucleus is an excellent probe for these studies due to its high natural abundance, sensitivity, and the wide range of chemical shifts that are highly dependent on the coordination and oxidation state of the phosphorus atom. oxinst.comhuji.ac.il For example, in situ ³¹P NMR has been used to monitor the reaction of various phosphines with reagents, allowing for the quantitative determination of product formation and reactant consumption over time. rsc.org Modern on-line benchtop NMR spectrometers can be connected directly to a reaction vessel, enabling the monitoring of even fast or oxygen-sensitive reactions involving phosphine ligands. whiterose.ac.uk Changes in the ³¹P chemical shift can signal the coordination of this compound to a metal center, its oxidation, or other chemical transformations, providing crucial mechanistic insights. nih.govnih.gov

X-ray Diffraction Methods

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids.

For tert-butyldiphenylphosphine oxide, SCXRD analysis revealed a distorted tetrahedral geometry around the phosphorus atom with a P—O bond length of 1.490 (1) Å. iucr.org The analysis of tert-butyldiphenylphosphine provided detailed unit cell parameters. nih.gov While the full crystal structure for n-butyldiphenylphosphine is not detailed in the provided search results, its data is available in the Crystallography Open Database (COD) under accession codes 2011461 and 4062557, confirming its structure has been determined. nih.gov

The table below presents crystallographic data obtained for tert-butyldiphenylphosphine and its oxide.

| Parameter | tert-Butyldiphenylphosphine nih.gov | tert-Butyldiphenylphosphine Oxide iucr.org |

| Formula | C₁₆H₁₉P | C₁₆H₁₉OP |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P 2₁ 2₁ 2₁ | P 2₁ |

| a (Å) | 7.907 | 6.3432 (6) |

| b (Å) | 12.982 | 9.5219 (9) |

| c (Å) | 13.323 | 12.4556 (15) |

| α (°) | 90 | 90 |

| β (°) | 90 | 101.665 (10) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1365.1 | 736.78 (13) |

| Z | 4 | 2 |

Vibrational Spectroscopy (Infrared) for Adsorption and Bond Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. vscht.cz For this compound, the IR spectrum is characterized by absorptions corresponding to the vibrations of the phenyl rings and the butyl group.

Key absorption bands for this compound include:

Aromatic C-H Stretch: Bands are observed at wavenumbers slightly above 3000 cm⁻¹, which is characteristic of C-H bonds on an aromatic ring. vscht.cz

Aliphatic C-H Stretch: Absorptions for the butyl group's C-H bonds appear just below 3000 cm⁻¹. vscht.cz

Aromatic C-C Stretch: Phenyl ring carbon-carbon stretching vibrations typically occur in the 1600-1400 cm⁻¹ region. vscht.cz

Phosphorus-Phenyl (P-Ph) Vibrations: The link between phosphorus and the phenyl group gives rise to characteristic bands. For triphenylphosphine (B44618) and its derivatives, important bands appear in the 1200-1050 cm⁻¹ and 800-700 cm⁻¹ regions. unam.mxsdstate.edu The P=O stretching vibration in the oxidized form, this compound oxide, would be expected as a very strong band around 1190 cm⁻¹. unam.mx

IR spectroscopy is also a valuable tool for studying the adsorption of this compound onto surfaces. Changes in the position and intensity of vibrational bands upon adsorption can provide information about the nature of the surface-molecule interaction and changes in molecular conformation.

Surface Science Techniques for Adsorption Studies

The interaction of this compound with surfaces is critical for its role in heterogeneous catalysis and as a surface-modifying agent. Various surface science techniques are employed to study these adsorption phenomena.

Solid-State NMR Spectroscopy: This technique is a powerful tool for characterizing the structure and dynamics of phosphines adsorbed on surfaces. nsf.gov ³¹P Magic Angle Spinning (MAS) NMR can distinguish between phosphine molecules that are physically adsorbed on a surface and those in a bulk, polycrystalline state. nsf.govnih.gov The narrowing of NMR signals upon adsorption indicates that the molecules are mobile on the surface. nsf.gov Furthermore, solid-state NMR can be used to monitor chemical reactions, such as the oxidation of phosphines, directly on a support material like activated carbon. nih.gov

Theoretical and Computational Studies: Density Functional Theory (DFT) calculations are used to model the adsorption of organic phosphines on transition metal surfaces. researchgate.net These studies can predict preferred adsorption sites (e.g., atop sites), calculate adsorption energies, and elucidate the nature of the metal-phosphorus bond, which typically forms via the lone-pair electrons of the phosphorus atom. researchgate.net

Scanning Tunneling Microscopy (STM): STM allows for the direct visualization of surfaces with atomic resolution. cmu.eduunicamp.br It can be used to study the arrangement of individual phosphine molecules adsorbed on a surface. Studies on related systems, such as a single phosphorus atom in a silicon surface, demonstrate that STM can also probe the local electronic structure and observe tip-induced changes in the adsorbate. aps.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the atoms within a material. The technique involves irradiating a sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. The binding energy of these electrons can be calculated, which is characteristic of a specific element and its chemical environment.

In the analysis of this compound, XPS is particularly useful for probing the chemical state of the phosphorus atom. The core-level spectrum of the phosphorus 2p orbital (P 2p) provides significant information. For neutral organophosphorus compounds, the P 2p binding energy is expected in a specific range. efmi-ichdvo.ru The P 2p peak is split into two components due to spin-orbit coupling: P 2p³/² and P 2p¹/². xpsfitting.comthermofisher.com This results in a doublet with a characteristic energy separation and intensity ratio.

Table 1: Expected XPS Binding Energies for Phosphorus in Different Chemical States

| Chemical State | Orbital | Expected Binding Energy (eV) |

|---|---|---|

| Neutral Phosphorus (as in this compound) | P 2p | 130.2 - 130.9 |

| Pentavalent Phosphorus (as in Phosphine Oxide) | P 2p | 133.0 - 134.0 |

Data sourced from multiple studies. efmi-ichdvo.rumit.edu

Low Energy Electron Diffraction (LEED)

Low-Energy Electron Diffraction (LEED) is a primary technique for determining the crystallographic structure of the surface of single-crystal materials. libretexts.orgwikipedia.org The method involves directing a collimated beam of low-energy electrons (typically 20-200 eV) at a sample surface and observing the resulting diffraction pattern of the elastically back-scattered electrons on a fluorescent screen. libretexts.org Due to the strong interaction of low-energy electrons with matter, the inelastic mean free path is very short (a few angstroms), making LEED an exceptionally surface-sensitive technique. wikipedia.orguni-marburg.de

A qualitative analysis of the LEED pattern, specifically the symmetry and geometry of the diffraction spots, provides direct information about the periodicity, symmetry, and rotational alignment of the surface atoms or an ordered layer of adsorbed molecules. libretexts.orgwikipedia.org

While LEED is a powerful tool for surface science, specific studies employing LEED for the analysis of this compound are not documented in readily available literature. However, the technique is highly applicable for studying the behavior of this compound as an adsorbate. If this compound molecules were to form a self-assembled, ordered monolayer on a single-crystal substrate (such as gold, copper, or silicon), LEED could be used to characterize the structure of this organic thin film. uni-marburg.delibretexts.org The resulting diffraction pattern would reveal the size and shape of the two-dimensional unit cell of the this compound overlayer and its orientation relative to the underlying substrate crystal lattice. libretexts.orgresearchgate.net

Mass Spectrometry for Molecular Characterization